molecular formula C17H17F2N3O3 B4618838 N-(2,4-difluorophenyl)-2-(3-isopropoxybenzoyl)hydrazinecarboxamide

N-(2,4-difluorophenyl)-2-(3-isopropoxybenzoyl)hydrazinecarboxamide

Cat. No. B4618838
M. Wt: 349.33 g/mol
InChI Key: VYJKEWHXYINXRQ-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide derivatives are a class of compounds that have been extensively studied due to their diverse chemical and biological activities. The compound , due to its structural features, may be relevant for similar investigations, focusing on its synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of related hydrazinecarboxamide derivatives often involves condensation reactions between appropriate hydrazides and carboxylic acids or their derivatives. For instance, compounds like N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and their analogs have been synthesized from 4-(trifluoromethyl)benzohydrazide by various synthetic approaches, characterized by spectral methods, and evaluated for biological activities (Krátký et al., 2020).

Molecular Structure Analysis

Crystal structure analysis of compounds structurally similar to the target molecule reveals the importance of hydrogen bonds in determining their molecular conformation. Studies, such as those on N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide derivatives, have shown how variations in crystal packing can be distinguished by analyzing the contributions of atom-atom contacts, highlighting the role of strong and weak hydrogen bonds (Dey et al., 2021).

Chemical Reactions and Properties

Hydrazinecarboxamide derivatives undergo various chemical reactions, including condensation with aldehydes to form hydrazones, which can be further cyclized to yield different heterocyclic structures. These reactions are influenced by the nature of substituents on the hydrazinecarboxamide and the reacting partners. For example, reactions with isothiocyanate derivatives have been used to prepare hydrazinecarbothioamide derivatives, which can cyclize to form triazole-3-thiols and thiadiazoles (Saad et al., 2011).

Scientific Research Applications

Synthesis and Biological Applications

Hydrazinecarboxamide Derivatives

Research into hydrazinecarboxamide derivatives demonstrates their versatility in synthesizing a wide array of compounds with potential analgesic, antimicrobial, and enzyme inhibition properties. For example, studies on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides showcase their antimicrobial activity and inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting applications in treating diseases related to enzyme dysfunction (Krátký et al., 2020).

Antimicrobial and Antiviral Properties

Compounds synthesized from hydrazinecarboxamide derivatives have been evaluated for their antimicrobial and antiviral activities, indicating their potential use in developing new therapeutic agents. For instance, some derivatives exhibit significant activity against bacterial strains and fungi, underscoring the potential of such compounds in addressing infectious diseases (Sharshira & Hamada, 2012).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[(3-propan-2-yloxybenzoyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3/c1-10(2)25-13-5-3-4-11(8-13)16(23)21-22-17(24)20-15-7-6-12(18)9-14(15)19/h3-10H,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJKEWHXYINXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NNC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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